molecular formula C19H23O4P B118970 Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate CAS No. 87460-09-1

Benzyl hydroxy(4-phenylbutyl)phosphinoylacetate

Cat. No.: B118970
CAS No.: 87460-09-1
M. Wt: 346.4 g/mol
InChI Key: GVDMCYBWLREELG-UHFFFAOYSA-N
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Properties

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-(4-phenylbutyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23O4P/c20-19(23-15-18-12-5-2-6-13-18)16-24(21,22)14-8-7-11-17-9-3-1-4-10-17/h1-6,9-10,12-13H,7-8,11,14-16H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDMCYBWLREELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCP(=O)(CC(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40525888
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87460-09-1
Record name 1-(Phenylmethyl) 2-[hydroxy(4-phenylbutyl)phosphinyl]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87460-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (hydroxy-(4-phenylbutyl)phosphinyl) acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087460091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [2-(Benzyloxy)-2-oxoethyl](4-phenylbutyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40525888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl [hydroxy-(4-phenylbutyl)phosphinyl] acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetic acid, [hydroxy(4-phenylbutyl)phosphinyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of benzyl chloroformate (1.8 ml, 12.6 mmol) in 5 ml of dry tetrahydrofuran was added dropwise to a solution of [hydroxy(4-phenylbutyl)phosphinyl]acetic acid (2.55 g, 10 mmol) and triethylamine (2.0 ml, 14.5 mmol) in 30 ml of dry tetrahydrofuran at 0° C. After addition was complete, the mixture was stirred at 0° C. for 30 minutes and at room temperature for 1 hour. The mixture was positioned between ethyl acetate and 5% KHSO4 and the ethyl acetate layer was evaporated to a residue. The residue was taken up in aqueous NaHCO3, washed with ethyl acetate, and the aqueous solution acidified to pH 1 and extracted with ethyl acetate. The extracts were dried (Na2SO4) and evaporated to give the crude product which was triturated with pentane to yield a solid, melting point 64°-67° C. (3.30 g).
Quantity
1.8 mL
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2.55 g
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2 mL
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5 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a solution of 4-phenylbutyl phosphonous acid (2.0 g, 0.01 mole) in chloroform (40 ml) was added triethylamine (3.2 ml, 0.022 mole) and cooled in an ice bath to 0° C. Trimethyl silyl chloride (2.8 ml, 0.022 mole) was added to the above solution dropwise, followed by benzyl bromoacetate (1.6 ml, 0.011 mole). The ice bath was removed and the mixture stirred at room temperture for 5 hours and poured into 10% aqueous HCl (30 ml) and crushed ice (20 g). After shaking the mixture in a separatory funnel, the chloroform layer was separated and the aqueous layer extracted with dichloromethane (2×50 ml). The combined organic phase was washed with brine, dried over anhydrous sodium sulfate and the solvents removed on a rotavap. The resulting crude thick oil (3.5 g) was dissolved in 30 ml ether; hexane was added dropwise to get a turbid solution and left at room temperature overnight to complete the crystallization. The resulting product was cooled in the freezer for 2 hours, filtered and the solid was washed very thoroughly with hexane (50 ml), ether (50 ml) and again very thoroughly with hexane (50 ml), ether (50 ml) in that order. The solid was vacuum dried to get 2.48 g (71%) of title compound, m.p. 68°-70° C. TLC: Silica gel, CH2Cl2 :MeOH:HOAc (20:1:1) shows a single spot at Rf =0.25.
Quantity
2 g
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3.2 mL
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40 mL
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2.8 mL
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1.6 mL
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Yield
71%

Synthesis routes and methods III

Procedure details

To a well stirred solution of [hydroxy-(4-phenylbutyl)phosphinyl]acetic acid (prepared as described in Example 23 of U.S. Pat. No. 4,602,092) (422.5 g, 1.65 mole) in tetrahydrofuran (4700 ml, alumina purified) maintained at -5° C. to -10° C. was gradually added triethylamine (290 ml, 2.08 mole). This was then followed by the dropwise addition of a solution of benzylchloroformate (275 ml, 1.93 mole) in purified tetrahydrofuran (1320 ml). After removing the cooling bath, stirring was continued for three hours. After this time, the reaction mixture was filtered. The solids were washed with ethyl acetate (2×1000 ml). The combined filtrates were concentrated in vacuo. The resultant residue was dissolved in ethyl acetate (4000 ml) and washed with water (2×1000 ml), 2.5% hydrochloric acid (2×600 ml) and brine (2×1000 ml). The organic phase was dried over magnesium sulfate, filtered and concentrated. The residue was triturated with 1:1 ether/hexane (2×500 ml) and collected by filtration. The solid was washed on the frit with 1:1 ether/hexane then dried in vacuo at 30° C. overnight to yield 509 g of colorless crystalline product m.p. 68°-70° C.
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290 mL
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275 mL
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1320 mL
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4700 mL
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